molecular formula C14H9BrN4O3 B1224558 N-(2H-1,3-BENZODIOXOL-5-YL)-6-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

N-(2H-1,3-BENZODIOXOL-5-YL)-6-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B1224558
M. Wt: 361.15 g/mol
InChI Key: OFOQRUGUYSEKGB-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-6-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a benzodioxole moiety, a bromine atom, and a pyrazolo[1,5-a]pyrimidine core, which contribute to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-6-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-6-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-6-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a benzodioxole moiety, a bromine atom, and a pyrazolo[1,5-a]pyrimidine core

Properties

Molecular Formula

C14H9BrN4O3

Molecular Weight

361.15 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C14H9BrN4O3/c15-8-5-16-13-4-10(18-19(13)6-8)14(20)17-9-1-2-11-12(3-9)22-7-21-11/h1-6H,7H2,(H,17,20)

InChI Key

OFOQRUGUYSEKGB-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NN4C=C(C=NC4=C3)Br

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NN4C=C(C=NC4=C3)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2H-1,3-BENZODIOXOL-5-YL)-6-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
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N-(2H-1,3-BENZODIOXOL-5-YL)-6-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
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N-(2H-1,3-BENZODIOXOL-5-YL)-6-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2H-1,3-BENZODIOXOL-5-YL)-6-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 5
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N-(2H-1,3-BENZODIOXOL-5-YL)-6-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2H-1,3-BENZODIOXOL-5-YL)-6-BROMOPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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